H-Ile-MCA (free base)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Isoleucina-7-amino-4-metilcumarina (H-Ile-Amc) es un sustrato peptídico sintético que se utiliza comúnmente en la investigación bioquímica. Es particularmente valioso para medir la actividad enzimática de las proteasas, especialmente las serina proteasas involucradas en la coagulación y la fibrinólisis. El compuesto se caracteriza por su capacidad de liberar una señal fluorescente al ser escindido enzimáticamente, lo que lo convierte en una herramienta útil en diversas aplicaciones de diagnóstico e investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Isoleucina-7-amino-4-metilcumarina normalmente implica el acoplamiento de isoleucina con 7-amino-4-metilcumarina. Este proceso se puede llevar a cabo utilizando técnicas estándar de síntesis de péptidos, como la síntesis de péptidos en fase sólida (SPPS). Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico .

Métodos de producción industrial

La producción industrial de H-Isoleucina-7-amino-4-metilcumarina sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener un alto rendimiento y pureza, y a menudo implica sintetizadores de péptidos automatizados y pasos de purificación rigurosos, como la cromatografía líquida de alta resolución (HPLC). El producto final se liofiliza normalmente para garantizar la estabilidad y facilitar el almacenamiento .

Análisis De Reacciones Químicas

Tipos de reacciones

La H-Isoleucina-7-amino-4-metilcumarina se somete principalmente a reacciones de escisión enzimática. El compuesto está diseñado para ser un sustrato de las proteasas, que escinden el enlace peptídico entre la isoleucina y la 7-amino-4-metilcumarina, liberando la fracción fluorescente de 7-amino-4-metilcumarina .

Reactivos y condiciones comunes

Las reacciones enzimáticas que involucran H-Isoleucina-7-amino-4-metilcumarina normalmente se producen en condiciones fisiológicas, con un pH neutro y temperatura corporal. Los reactivos comunes incluyen soluciones tampón para mantener el pH y diversas proteasas, como trombina, factor Xa y plasmina .

Principales productos formados

El principal producto formado por la escisión enzimática de H-Isoleucina-7-amino-4-metilcumarina es la 7-amino-4-metilcumarina, que presenta una fuerte fluorescencia. Esta propiedad se explota en varios ensayos para medir la actividad de las proteasas .

Aplicaciones Científicas De Investigación

La H-Isoleucina-7-amino-4-metilcumarina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de H-Isoleucina-7-amino-4-metilcumarina implica su escisión por proteasas específicas. La proteasa reconoce el enlace peptídico entre la isoleucina y la 7-amino-4-metilcumarina y cataliza su hidrólisis. Esta reacción libera la 7-amino-4-metilcumarina fluorescente, que se puede detectar espectrofotométricamente. La intensidad de la fluorescencia es proporcional a la actividad proteolítica de la enzima, lo que permite realizar mediciones cuantitativas .

Comparación Con Compuestos Similares

La H-Isoleucina-7-amino-4-metilcumarina es única en su aplicación específica como sustrato fluorescente para las proteasas. Los compuestos similares incluyen:

H-Leucina-7-amino-4-metilcumarina: Otro sustrato peptídico con una estructura similar pero con un aminoácido diferente, utilizado para aplicaciones similares.

H-Valina-7-amino-4-metilcumarina: Una variante con valina en lugar de isoleucina, también utilizada en ensayos de proteasas.

H-Alanina-7-amino-4-metilcumarina: Un sustrato más simple con alanina, utilizado para estudiar diferentes proteasas.

Estos compuestos comparten la característica común de liberar 7-amino-4-metilcumarina tras la escisión enzimática, pero difieren en sus componentes de aminoácidos, lo que puede afectar a su especificidad y reactividad con diferentes proteasas .

Propiedades

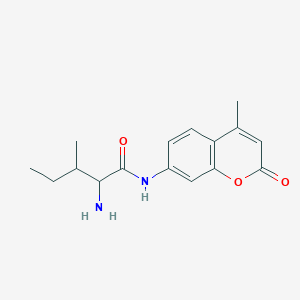

IUPAC Name |

2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILEIUKVIPULY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)

![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)

![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)